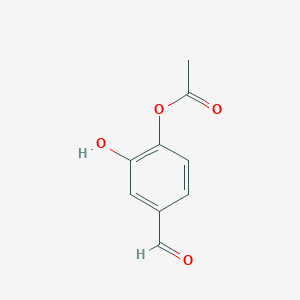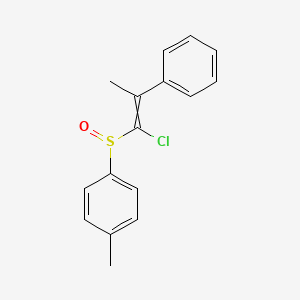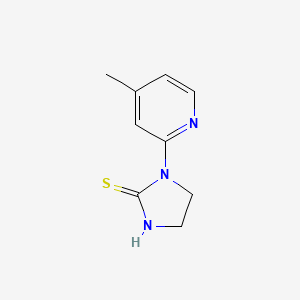
2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)- is an organosulfur compound with the molecular formula C4H8N2S. It is a cyclic unsaturated thiourea, often referred to as 2-mercaptoimidazole, although this tautomer is not observed . This compound is known for its ability to form a variety of metal complexes and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)- typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This often involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted imidazolidinethiones.
Scientific Research Applications
2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)- involves its interaction with metal ions and biological molecules. The sulfur atom in the compound can coordinate with metal ions, forming stable complexes. These complexes can then interact with biological targets, potentially disrupting cellular processes and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethylene thiourea
- Aminothiazole
- 1,3-Dihydroimidazol-2-one (2-hydroxyimidazole)
Uniqueness
2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)- is unique due to its ability to form stable metal complexes and its potential biological activities. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
501087-45-2 |
|---|---|
Molecular Formula |
C9H11N3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(4-methylpyridin-2-yl)imidazolidine-2-thione |
InChI |
InChI=1S/C9H11N3S/c1-7-2-3-10-8(6-7)12-5-4-11-9(12)13/h2-3,6H,4-5H2,1H3,(H,11,13) |
InChI Key |
PEOLZZZJFSIUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



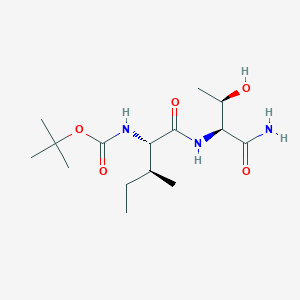
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
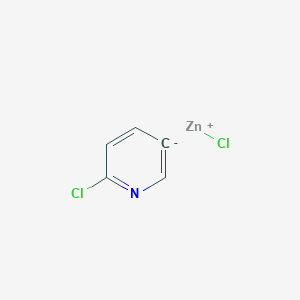
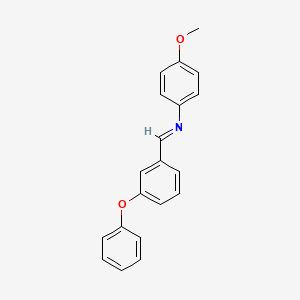
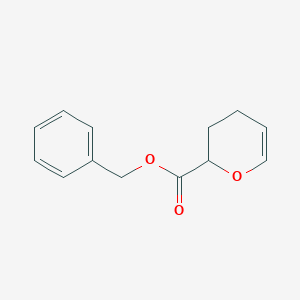
![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)


